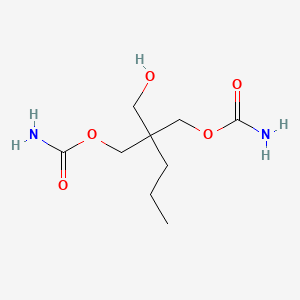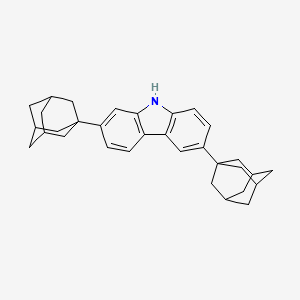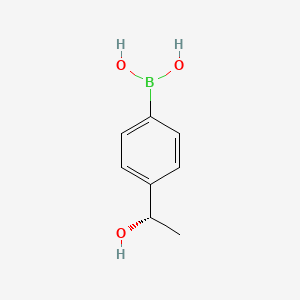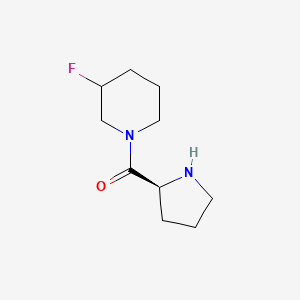
1-(L-Prolyl)-3-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-fluoropiperidine is a synthetic compound that combines the structural features of L-proline and fluoropiperidine. L-proline is a naturally occurring amino acid known for its role in protein synthesis and structural stability. The addition of a fluorine atom to the piperidine ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-(L-Prolyl)-3-fluoropiperidine involves several steps, starting with the preparation of L-proline derivatives. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the L-proline moiety. The fluorination of the piperidine ring is typically achieved using selective fluorinating agents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(L-Prolyl)-3-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study protein folding and stability. Its incorporation into peptides and proteins can provide insights into the role of proline and fluorine in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it a valuable component in the development of high-performance products.
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-fluoropiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(L-Prolyl)-3-fluoropiperidine can be compared to other similar compounds, such as:
L-Proline Derivatives: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline share structural similarities with this compound. the addition of the fluorine atom in this compound provides unique chemical properties that enhance its stability and reactivity.
Fluorinated Piperidines: Other fluorinated piperidine compounds, such as 3-fluoropiperidine and 4-fluoropiperidine, also exhibit enhanced chemical properties due to the presence of fluorine. the incorporation of the L-proline moiety in this compound adds an additional layer of complexity and functionality.
Eigenschaften
Molekularformel |
C10H17FN2O |
|---|---|
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
(3-fluoropiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |
InChI-Schlüssel |
JDVZXJADCICNND-GKAPJAKFSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)F |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


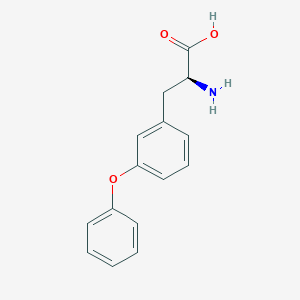

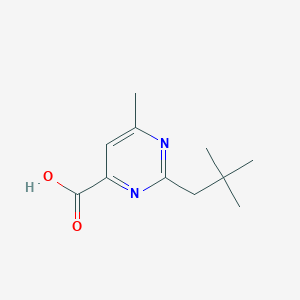
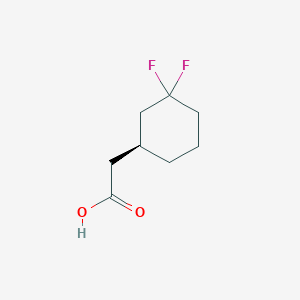
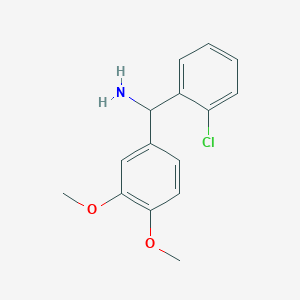
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
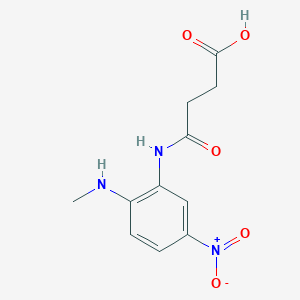
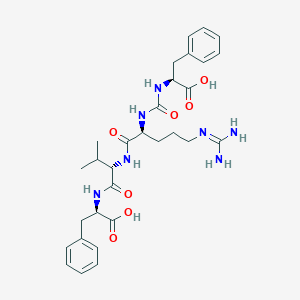
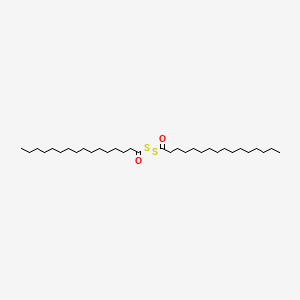

![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
